Chlorous acid (CAS 13898-47-0) is a highly reactive, intermediate-state (+3 oxidation) chlorine oxoacid with a pKa of 1.94, making it approximately 290,000 times more acidic than hypochlorous acid [1]. Because pure chlorous acid is thermodynamically unstable and disproportionates rapidly, it is exclusively procured and utilized via in situ generation from stable precursors—such as in Acidified Sodium Chlorite (ASC) systems—or formulated as stabilized Weakly Acidified Chlorous Acid Water (WACAW)[2]. In industrial and laboratory procurement, selecting a chlorous acid-generating system is driven by its unique oxidation potential, which allows it to act as a highly selective electrophilic oxidant in chemical synthesis and a potent antimicrobial agent that resists degradation in the presence of high organic loads [2].
Generic substitution of chlorous acid with standard hypochlorite or hypochlorous acid fails critically in environments with high organic matter, such as food processing or clinical disinfection. While sodium hypochlorite is rapidly deactivated by proteins and amino acids, chlorous acid maintains its structural integrity and oxidative capacity, preventing the premature loss of antimicrobial efficacy[1]. In chemical synthesis, attempting to substitute chlorous acid with common strong oxidants like potassium permanganate during the conversion of aldehydes to carboxylic acids results in the catastrophic over-oxidation and cleavage of sensitive carbon-carbon double bonds[2]. Chlorous acid's specific +3 oxidation state and pericyclic fragmentation mechanism ensure chemoselectivity that generic oxidants cannot replicate [2].
When applied in environments heavily contaminated with organic matter (e.g., 5% fetal bovine serum), chlorous acid demonstrates superior resilience and reaction kinetics compared to sodium hypochlorite. At a concentration of 10 ppm, chlorous acid achieves a >4.0 log reduction of SARS-CoV-2 within 10 seconds, whereas an equivalent 10 ppm dose of sodium hypochlorite fails to achieve this reduction threshold even after 3 minutes of contact time [1].
| Evidence Dimension | Viral titer reduction (Log10 TCID50/mL) under 5% FBS organic load |
| Target Compound Data | >4.0 log reduction at 10 ppm (10 seconds) |
| Comparator Or Baseline | Sodium hypochlorite (NaClO): <4.0 log reduction at 10 ppm (3 minutes) |
| Quantified Difference | >18x faster inactivation time with superior overall log reduction |
| Conditions | 10 ppm active concentration, 5% fetal bovine serum organic load, room temperature |
This guarantees reliable pathogen eradication in heavily soiled industrial or clinical environments where standard bleach rapidly loses efficacy.
Chlorous acid, formulated as weakly acidified chlorous acid water (WACAW), exhibits profound sporicidal activity that standard hypochlorite lacks. Treatment of spore-forming Bacillus species with 400 ppm of chlorous acid for 30 minutes results in a >5.0 log10 CFU reduction, while under identical conditions, 400 ppm of sodium hypochlorite yields only a 0.98 log10 CFU reduction, demonstrating a fundamental difference in cell wall penetration and oxidative disruption [1].
| Evidence Dimension | Log10 CFU reduction of spore-forming Bacillus |
| Target Compound Data | >5.0 log10 CFU reduction |
| Comparator Or Baseline | Sodium hypochlorite (NaClO): 0.98 log10 CFU reduction |
| Quantified Difference | >4.0 log10 (10,000-fold) greater sporicidal efficacy |
| Conditions | 400 ppm concentration, 30 minutes contact time, in vitro assay |
This allows facilities to achieve high-level sporicidal disinfection without resorting to highly toxic or corrosive alternatives like peracetic acid or glutaraldehyde.
In organic synthesis, chlorous acid is the active species in the Pinnick oxidation, converting aldehydes to carboxylic acids without disrupting sensitive functional groups. Density functional theory (DFT) confirms that chlorous acid reacts via a distorted six-membered ring transition state with a low activation barrier (10–12 kcal/mol), releasing the carboxylic acid in a highly exergonic step (ΔGr > -100.0 kcal/mol) [1]. This specific mechanism allows for 70-95% yields of carboxylic acids while completely preserving carbon-carbon double bonds, a selectivity impossible to achieve with standard permanganate or chromate oxidants [1].
| Evidence Dimension | Product yield and double-bond preservation |
| Target Compound Data | 70-95% yield with 100% alkene preservation |
| Comparator Or Baseline | Potassium permanganate (KMnO4): Alkene cleavage / over-oxidation |
| Quantified Difference | Near-quantitative selective yield vs. product destruction |
| Conditions | Mildly acidic aqueous conditions (pH 3.5-4), room temperature, presence of alkene scavenger |
This enables the late-stage oxidation of complex, multi-functional active pharmaceutical ingredients (APIs) where protecting groups or harsher oxidants would ruin the yield.
Directly leveraging its superior resilience against protein and amino acid deactivation [1], chlorous acid (via Acidified Sodium Chlorite) is the optimal choice for decontaminating poultry and meat carcasses. It achieves critical log reductions of pathogens where standard hypochlorite fails due to blood and tissue organic loads.
Due to its unique pericyclic fragmentation mechanism and low activation barrier [2], in situ generated chlorous acid is the definitive reagent for the Pinnick oxidation. It is procured for pharmaceutical synthesis workflows requiring the conversion of α,β-unsaturated aldehydes to carboxylic acids without cleaving delicate double bonds.
Capitalizing on its rapid sporicidal activity (>5 log reduction at 400 ppm) [3], stabilized chlorous acid solutions are selected for critical healthcare environments. It effectively eradicates spore-forming Bacillus and resilient viral pathogens on surfaces contaminated with biological fluids, outperforming generic bleach.